molecular formula C16H22O6 B1343559 7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid CAS No. 951892-03-8

7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid

Cat. No.: B1343559
CAS No.: 951892-03-8
M. Wt: 310.34 g/mol
InChI Key: FDHXATJHWBISTJ-UHFFFAOYSA-N
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Description

7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid is a synthetic organic compound characterized by a heptanoic acid backbone with a ketone group at the 7th position and a 2,3,4-trimethoxyphenyl substituent. This structure combines lipophilic (methoxy groups) and polar (carboxylic acid) moieties, making it a candidate for pharmacological studies, particularly in cancer and inflammation research. Its trimethoxy substitution pattern may influence biological activity by modulating electronic effects and steric interactions with target proteins .

Properties

IUPAC Name

7-oxo-7-(2,3,4-trimethoxyphenyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-20-13-10-9-11(15(21-2)16(13)22-3)12(17)7-5-4-6-8-14(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHXATJHWBISTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)CCCCCC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101262248
Record name 2,3,4-Trimethoxy-ζ-oxobenzeneheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-03-8
Record name 2,3,4-Trimethoxy-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethoxy-ζ-oxobenzeneheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trimethoxybenzaldehyde with heptanoic acid under acidic conditions to form the desired product. Another method includes the use of Meldrum’s acid in a one-pot multicomponent reaction with 2,3,4-trimethoxybenzaldehyde and other reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives of the trimethoxyphenyl ring.

Scientific Research Applications

7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer and other therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of 7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid with its analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2,3,4-OCH₃ C₁₆H₂₂O₆ 310.34 (calculated) Potential antitumor agent
7-(4-Methoxyphenyl)-7-oxoheptanoic acid 4-OCH₃ C₁₄H₁₈O₄ 250.29 Research use; commercial availability
7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid 3,4-Cl C₁₃H₁₄Cl₂O₃ 289.15 Higher lipophilicity; unknown bioactivity
7-(4-t-Butylphenyl)-7-oxoheptanoic acid 4-C(CH₃)₃ C₁₇H₂₄O₃ 276.37 Steric hindrance; industrial research
7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid 3,5-OCH₃ C₁₅H₂₀O₅ 280.32 Symmetric substitution; medicinal chemistry

Key Structural Differences and Implications

  • Substituent Electronic Effects: Methoxy groups (e.g., 4-OCH₃ in ) are electron-donating, enhancing resonance stabilization of the phenyl ring. The 2,3,4-trimethoxy substitution in the parent compound may improve binding to enzymes like HDACs or tubulin, as seen in structurally related antitumor agents . The tert-butyl group (4-C(CH₃)₃ in ) introduces steric bulk, which could reduce membrane permeability but enhance selectivity for hydrophobic binding pockets.
  • Molecular Weight and Solubility :

    • The trimethoxy derivative (310.34 g/mol) has a higher molecular weight than analogs like the 4-methoxy (250.29 g/mol) or 3,5-dimethoxy (280.32 g/mol) variants, likely reducing aqueous solubility.
    • Chlorinated derivatives (e.g., ) exhibit higher logP values, favoring lipid membrane penetration.

Biological Activity

Overview

7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound consists of a trimethoxyphenyl group attached to a heptanoic acid chain with a ketone functional group, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₁₈O₅
  • Molecular Weight : 302.31 g/mol
  • CAS Number : 951892-03-8

The presence of the trimethoxyphenyl moiety is significant as it is commonly found in various biologically active compounds, suggesting potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Notably, it has been shown to inhibit:

  • Tubulin : Impeding microtubule formation, which is crucial for cell division.
  • Heat Shock Protein 90 (Hsp90) : Involved in protein folding and stabilization, making it a target for cancer therapy.
  • Thioredoxin Reductase (TrxR) : An enzyme involved in redox reactions that may influence cancer cell survival and proliferation.

These interactions can lead to apoptosis in cancer cells and exhibit anti-inflammatory effects.

Research Findings

Numerous studies have investigated the compound's efficacy in various biological contexts:

  • Anti-Cancer Activity :
    • A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-Inflammatory Effects :
    • In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential use in treating inflammatory diseases.
  • Antimicrobial Properties :
    • Preliminary research indicated that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibiotic agent.

Case Study 1: Anti-Cancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anti-cancer properties of this compound. The results showed a dose-dependent inhibition of cell proliferation in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for PC-3 cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Anti-Inflammatory Activity

Research published in Phytotherapy Research assessed the anti-inflammatory effects of the compound using LPS-stimulated RAW 264.7 macrophages. The treatment with this compound resulted in a significant reduction in NO production and downregulation of iNOS expression, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Colchicine Trimethoxyphenyl groupAnti-gout agent; disrupts microtubule formation
Podophyllotoxin Similar phenolic structureAntiviral; inhibits DNA topoisomerase II
Trimetrexate Dihydrofolate reductase inhibitorAntifolate; used in cancer therapy

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